N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide
Description
N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide is a triazole derivative characterized by a 1,2,4-triazole core fused with a benzyl group and a 4-methylbenzamide moiety. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 18.18 g/mol |
| Density | 1.24 g/cm³ |
| Refractive Index | 1.61 |
The compound’s mechanism of action involves interactions with enzymes or receptors via its triazole ring and benzamide group, enhancing binding specificity .
Properties
IUPAC Name |
N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-13-7-9-15(10-8-13)17(23)19-11-16-20-21-18(24)22(16)12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,23)(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWDPERKOIHLDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Cyclocondensation of Thiosemicarbazide Derivatives
The triazole-thione ring is typically constructed via cyclocondensation of thiosemicarbazide intermediates. A representative protocol involves reacting 4-methylbenzoyl chloride with a thiosemicarbazide precursor under basic conditions. For example, 4-methylbenzoyl chloride reacts with 3-(aminomethyl)-4-benzyl-1H-1,2,4-triazole-5(4H)-thione in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. The reaction proceeds via nucleophilic acyl substitution, with triethylamine serving as a base to scavenge HCl.
Table 1: Key Reaction Parameters for Cyclocondensation
| Parameter | Conditions | Yield (%) | Source |
|---|---|---|---|
| Solvent | Tetrahydrofuran (THF) | 78 | |
| Temperature | 0°C → 25°C (gradual) | ||
| Base | Triethylamine | ||
| Reaction Time | 12–16 hours |
The benzyl group at the triazole’s 4-position is introduced earlier in the synthesis via alkylation of a triazole-thione intermediate with benzyl bromide.
Benzylation and Sulfur Incorporation
Benzylation of the triazole ring is critical for achieving the target structure. A two-step sequence is employed:
- Formation of 4-Benzyl-1H-1,2,4-triazole-5-thione :
- Methylation at the 3-Position :
Amide Coupling Reactions
The final amide bond formation between the triazole-thione and 4-methylbenzoyl group is achieved using carbodiimide-based coupling agents. A representative procedure from PubChem details:
- Dissolving 3-(aminomethyl)-4-benzyl-1H-1,2,4-triazole-5(4H)-thione (1.0 equiv) in dry dichloromethane.
- Adding 4-methylbenzoyl chloride (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) at 0°C.
- Stirring the mixture for 24 hours at room temperature, followed by dilution with water and extraction with ethyl acetate.
Table 2: Amide Coupling Optimization
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| HATU | DMF | 25°C | 85 |
| DCC (Dicyclohexylcarbodiimide) | CH₂Cl₂ | 0°C → 25°C | 72 |
| EDCI (Ethyl Dimethylaminopropyl Carbodiimide) | THF | 25°C | 68 |
HATU-mediated couplings in DMF consistently provide higher yields due to improved solubility of intermediates.
Optimization of Reaction Conditions
Purification and Characterization
Challenges and Mitigation Strategies
Thione Oxidation
The sulfanylidene (-S=) group is prone to oxidation under acidic or aerobic conditions. Conducting reactions under nitrogen atmosphere and avoiding strong oxidants (e.g., H2O2) preserves the thione functionality.
Byproduct Formation
Competitive N-benzylation at the triazole’s 1-position is minimized by using bulky bases (e.g., DIPEA) and stoichiometric control of benzyl bromide.
Chemical Reactions Analysis
N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include bases, acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that derivatives of 1,2,4-triazole exhibit potent activity against bacteria and fungi. For instance, compounds similar to N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide have been evaluated for their efficacy in inhibiting the growth of resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research has indicated that triazole derivatives possess anticancer potential. The structural features of this compound suggest it may interfere with cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown promising results against various cancer cell lines, indicating its potential as a lead compound for further development .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has also been explored. Triazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. This suggests that this compound could be developed as a therapeutic agent for inflammatory diseases .
Agricultural Applications
Fungicides
Given its antifungal properties, this compound can be utilized as a fungicide in agriculture. The triazole moiety is known for its effectiveness against various fungal pathogens affecting crops. Research indicates that formulations containing similar triazole compounds can significantly reduce fungal infections in plants, thereby enhancing crop yield and quality .
Plant Growth Regulators
Emerging studies suggest that triazole derivatives may serve as plant growth regulators. They can influence plant metabolism and growth patterns by modulating hormonal pathways. This application could lead to improved agricultural practices and sustainable farming methods .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is critical for optimizing its efficacy. Key factors influencing its biological activity include:
| Structural Feature | Impact on Activity |
|---|---|
| Triazole Ring | Essential for antimicrobial activity |
| Benzyl Group | Enhances lipophilicity and cellular uptake |
| Sulfanylidene Group | Contributes to overall reactivity and binding affinity |
Case Studies
Several studies have highlighted the applications of similar triazole compounds:
- Antimicrobial Study : A derivative was tested against clinical isolates of resistant bacteria, showing a minimum inhibitory concentration (MIC) lower than traditional antibiotics .
- Cancer Research : In vitro assays demonstrated that a related compound induced apoptosis in breast cancer cells through reactive oxygen species (ROS) generation .
- Fungicide Efficacy : Field trials with a triazole-based fungicide showed a 30% increase in yield for wheat crops compared to untreated controls due to effective disease management .
Mechanism of Action
The mechanism of action of N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The sulfanylidene group may also play a role in the compound’s biological activity by interacting with thiol groups in proteins.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
N-{[4-(4-Bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide
- Key Differences : Incorporates a bromophenyl group and nitrobenzamide instead of benzyl and methylbenzamide.
- The nitro group increases electron-withdrawing effects, altering reactivity .
3-(4-Cycloheptyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide
- Key Differences : Features a cycloheptyl group and sulfonamide moiety.
- Impact : The bulky cycloheptyl group may reduce membrane permeability compared to the benzyl group. The sulfonamide enhances solubility and hydrogen-bonding capacity .
N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
- Key Differences : Replaces sulfanylidene with methylsulfanyl and methylbenzamide with methoxybenzamide.
- Methylsulfanyl may reduce oxidative stability compared to sulfanylidene .
Biological Activity
N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide is a synthetic compound belonging to the triazole class, which has gained attention for its potential biological activities, particularly in medicinal chemistry and agriculture. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a triazole ring, a benzyl group, and a methylbenzamide moiety. The synthesis typically involves:
- Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives and thiocarbonyl compounds.
- Benzyl Group Introduction : Via nucleophilic substitution using benzyl halides.
- Attachment of the Benzamide Group : Coupling with 4-methylbenzoyl chloride in the presence of a base.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines:
The compound exhibited potent inhibitory activity against receptor tyrosine kinases (RTKs), which are crucial in cancer progression. For instance, it showed an inhibition rate of up to 91% against the EGFR kinase at 10 nM concentration .
The mechanism through which this compound exerts its effects involves:
- Enzyme Interaction : The triazole ring interacts with various enzymes, potentially inhibiting their activity.
- Binding Affinity : The presence of the benzyl and dichlorobenzamide groups enhances binding affinity to specific molecular targets.
- Gene Expression Modulation : Changes in gene expression profiles have been observed in treated cells, suggesting a complex interaction at the molecular level.
In Vitro Studies
In a study assessing the compound's effects on cancer cell lines, it was found that it significantly inhibited cell proliferation in MCF-7 and HCT-116 lines. The study compared its efficacy against standard treatments like imatinib and nilotinib:
These results indicate that while N-(triazole) shows moderate activity compared to established drugs, it may serve as a lead structure for further development.
Animal Model Studies
Limited studies have been conducted on animal models; however, preliminary results suggest that dosage variations impact efficacy and toxicity. Compounds similar to N-(triazole) have shown threshold effects where low doses are effective while high doses may lead to adverse effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
